1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Description
Its structure features a tert-butyldimethylsilyl (TBDMS) group attached to the third hydroxyl oxygen, replacing the hydrogen atom. This modification significantly alters the compound’s physicochemical properties, including increased hydrophobicity and stability under acidic or basic conditions compared to unmodified diols .
The TBDMS group is a widely used protecting group in organic synthesis, particularly for alcohols, due to its resistance to hydrolysis in mildly acidic or basic environments. The compound’s specific rotation ([α]D: -75.8 in methanol) indicates its chiral nature, which is critical in stereoselective synthesis . Applications include its use as an intermediate in pharmaceuticals, agrochemicals, and specialty polymers where controlled deprotection is required.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxypropane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O3Si/c1-9(2,3)13(4,5)12-7-8(11)6-10/h8,10-11H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZIALBLRJXNQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464724 | |
| Record name | 1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85951-08-2 | |
| Record name | 1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of 1,2-propanediol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
1,2-Propanediol+TBDMS-ClBase1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The TBDMS group is resistant to oxidation, making it a useful protecting group during oxidative transformations of other functional groups in the molecule.
Reduction: The compound itself is not typically reduced, but the TBDMS group can be removed under reductive conditions.
Substitution: The TBDMS group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reductive removal of the TBDMS group can be achieved using reagents like TBAF (Tetrabutylammonium fluoride).
Substitution: Nucleophiles such as alcohols or amines can replace the TBDMS group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the primary alcohol group in 1,2-propanediol can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.
Mechanism of Action
The mechanism by which 1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is reversible, allowing for the selective deprotection and functionalization of the hydroxyl group at a later stage in the synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- with structurally analogous 1,2-propanediol derivatives, highlighting substituent effects on properties and applications:
Key Comparative Insights:
Hydrophobicity: The TBDMS and fluorinated derivatives exhibit superior hydrophobicity compared to allyloxy or amino-substituted analogs. The fluorinated compound’s oleophobicity makes it unique in non-stick applications .
Reactivity: The allyloxy-phenoxy derivative’s unsaturated bond enables crosslinking, unlike the inert TBDMS group, which is primarily used for protection .
Chirality : Both the TBDMS and menthyloxy derivatives are chiral, but the latter’s natural terpene backbone is preferred in flavor/fragrance industries .
Stability : The TBDMS group offers stability under broader reaction conditions (e.g., Grignard reactions) compared to acid-labile groups like tert-butyldiphenylsilyl (TBDPS) .
Applications: Amino-substituted derivatives (e.g., dimethylamino phenoxy) are tailored for pH-sensitive drug delivery, while branched alkyl chains (e.g., 2-ethylhexyloxy) serve as plasticizers .
Research Findings and Data
- Synthetic Utility : The TBDMS-protected diol is a key intermediate in prostaglandin synthesis, where selective deprotection is achieved using tetrabutylammonium fluoride (TBAF) .
- Thermal Stability : Fluorinated derivatives exhibit thermal stability up to 250°C, making them suitable for high-performance coatings .
- Biological Activity: The dimethylamino phenoxy derivative shows moderate antimicrobial activity in preliminary assays, linked to its amine functionality .
Biological Activity
1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS Number: 2168359-06-4) is a siloxane derivative of propanediol, notable for its unique chemical structure that includes a dimethylsilyl group. This compound has garnered attention in various fields, including biochemistry and materials science, due to its potential biological activities and applications.
- Molecular Formula : C11H26O4Si
- Molar Mass : 250.41 g/mol
- Density : 0.985 g/cm³ (predicted)
- Boiling Point : Approximately 321.1 °C (predicted)
- pKa : 13.62 (predicted)
Biological Activity Overview
The biological activity of 1,2-Propanediol derivatives can be attributed to their ability to interact with biological membranes and their role as solvents or carriers for active pharmaceutical ingredients. Here are some key findings related to the biological activity of this compound:
Antimicrobial Properties
Research indicates that siloxane compounds exhibit antimicrobial properties. The presence of the dimethylsilyl group may enhance the compound's ability to disrupt microbial membranes, thereby exhibiting bactericidal effects.
Radical Scavenging Activity
Studies have shown that propanediol derivatives can act as radical scavengers. For instance, the radical pair formation observed in enzymatic reactions involving diol dehydratase suggests that these compounds can stabilize reactive radicals, potentially leading to protective effects against oxidative stress in biological systems .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various siloxane derivatives, including those similar to 1,2-Propanediol, against common pathogens such as Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability at concentrations above 0.5% (w/v), indicating potential applications in antimicrobial formulations.
Case Study 2: Radical Mechanism Characterization
Research characterizing the radical mechanism involved in the reaction catalyzed by adenosylcobalamin-dependent diol dehydratase highlighted the formation of organic radicals from propanediols . This finding underscores the importance of understanding the radical chemistry associated with these compounds for potential therapeutic applications.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
